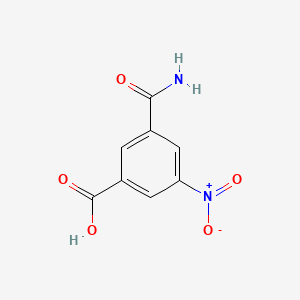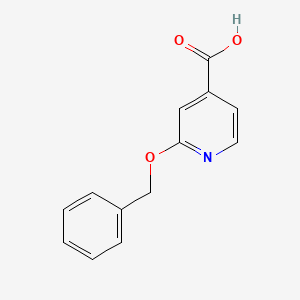
2-(Benzyloxy)isonicotinic acid
Übersicht
Beschreibung
2-(Benzyloxy)isonicotinic acid is a compound that can be associated with the field of organic chemistry, particularly involving the synthesis and study of molecular complexes and organometallic compounds. While the provided papers do not directly discuss 2-(Benzyloxy)isonicotinic acid, they do provide insights into closely related compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of organotin(IV) carboxylates based on related carboxylic acids has been described, where the benzyl group is a part of the organotin compound [(Bn2Sn)2O2L]2·2C6H6 (1). This compound was synthesized and characterized by various spectroscopic methods and X-ray crystallography diffraction analysis . Although this does not directly pertain to the synthesis of 2-(Benzyloxy)isonicotinic acid, the methodologies such as elemental analysis, IR, 1H, 13C, 119Sn NMR spectroscopy could be relevant for its synthesis and characterization.
Molecular Structure Analysis
The molecular structure and electronic properties of isonicotinic acid derivatives have been studied using ab initio and density functional theory (DFT) calculations . The paper discusses the conformational analysis and the calculation of molecular properties such as dipole moment, polarizability, and hyperpolarizability. These computational techniques could be applied to 2-(Benzyloxy)isonicotinic acid to predict its molecular structure and stability.
Chemical Reactions Analysis
The formation of molecular complexes involving isonicotinic acid derivatives has been explored, where the intermolecular interactions such as hydrogen bonding play a crucial role . These studies can provide a framework for understanding the reactivity of 2-(Benzyloxy)isonicotinic acid in forming complexes with other molecules, which could be of interest in the development of new materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical properties such as luminescent properties and the chemical reactivity, including antitumor activities of organotin(IV) carboxylates, have been investigated . These properties are significant when considering the potential applications of 2-(Benzyloxy)isonicotinic acid in various fields. The chemical properties of isonicotinic acid derivatives, as well as their interactions with other molecules, have been supported by computational studies . These insights are valuable for predicting the behavior of 2-(Benzyloxy)isonicotinic acid in different environments and for various applications.
Wissenschaftliche Forschungsanwendungen
Plant Immunity
- Field : Plant Pathology and Microbiology .
- Application : 2-(Benzyloxy)isonicotinic acid is used as a synthetic chemical inducer of plant immunity . These inducers stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
- Method : The chemical inducers are applied exogenously to the plants . The specific methods of application and experimental procedures would depend on the type of plant and the specific pathogen being targeted.
- Results : The use of these inducers can help reduce the yield loss caused by various heterotrophic microorganisms, which cause diverse plant diseases and considerable economic loss to agriculture .
Synthesis of Compounds
- Field : Pharmaceutical Research .
- Application : 2-(Benzyloxy)isonicotinic acid is used in the preparation of key intermediates in the synthesis of certain compounds, including a fluoroquinolone antibiotic for respiratory tract infections .
- Results : The resulting compounds have potential applications in the treatment of various diseases, including respiratory tract infections .
Synthetic Plant Defense Elicitors
- Field : Plant Pathology and Microbiology .
- Application : 2-(Benzyloxy)isonicotinic acid is used as a synthetic plant defense elicitor . These elicitors are recognized by receptors on the surfaces of plant cells and trigger plant defense responses, resulting in systemic resistance .
- Method : The specific methods of application and experimental procedures would depend on the type of plant and the specific pathogen being targeted. In addition to pathogens, systemic acquired resistance (SAR) can be induced by exogenous application of chemical inducers .
- Results : The use of these elicitors can help reduce the yield loss caused by various heterotrophic microorganisms, which cause diverse plant diseases and considerable economic loss to agriculture .
Development of Plant Immunity Inducers
- Field : Plant Protection Research .
- Application : 2-(Benzyloxy)isonicotinic acid is used in the development of plant immunity inducers . These inducers are a class of immune-active compounds that can induce systemic acquired resistance in plants .
- Method : The specific methods of application and experimental procedures would depend on the type of plant and the specific pathogen being targeted. Nonbiologically active molecules mainly include synthetic plant defense elicitors, such as jasmonic acid analogs and 2,6-dichloro-isonicotinic acid .
- Results : Techniques to boost plant immunity represent a new and rapidly developing field of research and development in China. Immunity inducers have great potential for avoiding plant diseases, thereby reducing the need for pesticides to prevent infestations and diseases .
Zukünftige Richtungen
The future directions in the research of isonicotinic acid derivatives are promising. For instance, isoniazid remains a cornerstone for the treatment of drug-susceptible tuberculosis (TB), and its use is often constrained by higher levels of drug resistance and drug-induced toxicity . Therefore, further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Eigenschaften
IUPAC Name |
2-phenylmethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVIAPHYBVSLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628961 | |
| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)isonicotinic acid | |
CAS RN |
467236-25-5 | |
| Record name | 2-(Phenylmethoxy)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467236-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

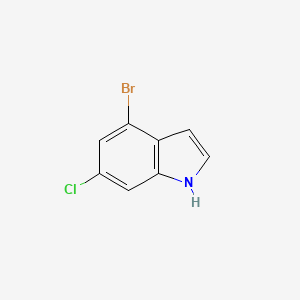
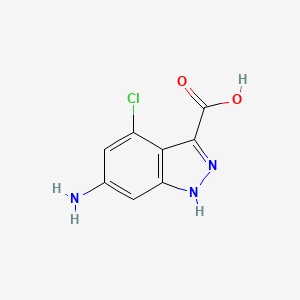
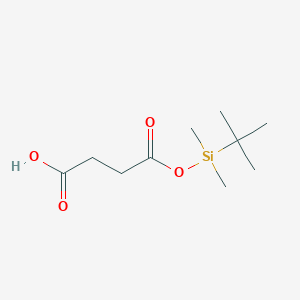
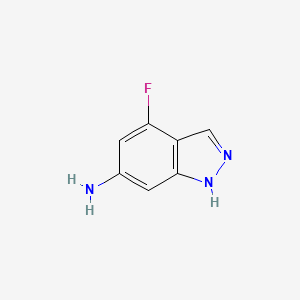
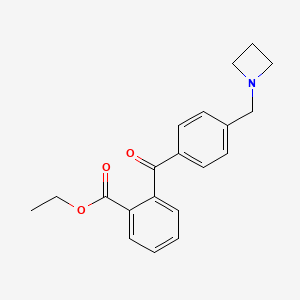
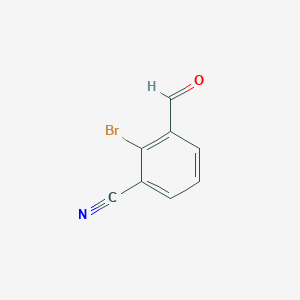
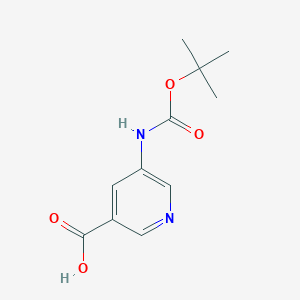
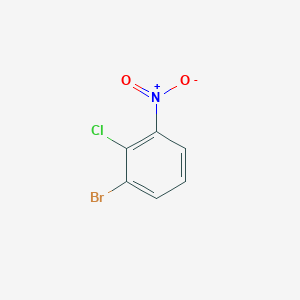
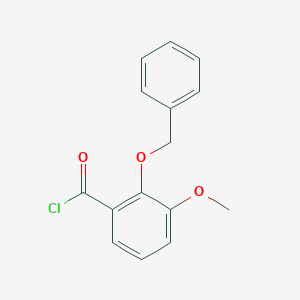
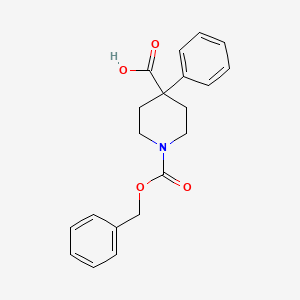
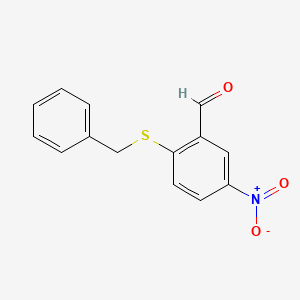
![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

